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molecular formula C10H9N3O B3358404 2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile CAS No. 79707-49-6

2-(8-Hydroxy-2-methylimidazo[1,2-a]pyridin-3-yl)acetonitrile

Cat. No. B3358404
M. Wt: 187.2 g/mol
InChI Key: OQYGXNFGWLDYKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04450164

Procedure details

8-Benzyloxy-3-cyanomethyl-2-methylimidazo[1,2-a]pyridine (40 g, 0.14 mol), 1,4-cyclohexadiene (50 g, 0.62 mol), dimethylformamide (600 ml) and palladium black (2 g) are stirred together and heated. At 45° C., asudden exotherm occurs and the temperature rises rapidly to 75°-80°. Heating is discontinued and the mixture stirred for1 hr. The catalyst is removed by filtration and the cyclohexadiene removed in vacuo. The dimethylformamide is removed in vacuo (0.1 mm) at 55°to afford 3-cyanomethyl-2-methyl-8-hydroxy imidazo[1,2-a]pyridine (27 g, 0.14 mol).
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:8][C:9]1[C:10]2[N:11]([C:15]([CH2:19][C:20]#[N:21])=[C:16]([CH3:18])[N:17]=2)[CH:12]=[CH:13][CH:14]=1)C1C=CC=CC=1.C1CC=CCC=1>[Pd].CN(C)C=O>[C:20]([CH2:19][C:15]1[N:11]2[CH:12]=[CH:13][CH:14]=[C:9]([OH:8])[C:10]2=[N:17][C:16]=1[CH3:18])#[N:21]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC=1C=2N(C=CC1)C(=C(N2)C)CC#N
Name
Quantity
50 g
Type
reactant
Smiles
C1=CCC=CC1
Name
Quantity
2 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
600 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred for1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
CUSTOM
Type
CUSTOM
Details
At 45° C.
CUSTOM
Type
CUSTOM
Details
rises rapidly to 75°-80°
TEMPERATURE
Type
TEMPERATURE
Details
Heating
CUSTOM
Type
CUSTOM
Details
The catalyst is removed by filtration
CUSTOM
Type
CUSTOM
Details
the cyclohexadiene removed in vacuo
CUSTOM
Type
CUSTOM
Details
The dimethylformamide is removed in vacuo (0.1 mm) at 55°to

Outcomes

Product
Name
Type
product
Smiles
C(#N)CC1=C(N=C2N1C=CC=C2O)C
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.14 mol
AMOUNT: MASS 27 g
YIELD: CALCULATEDPERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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